Cas no 1260764-33-7 (2-(4-methoxy-2-methylphenyl)propanoic acid)

1260764-33-7 structure
상품 이름:2-(4-methoxy-2-methylphenyl)propanoic acid
2-(4-methoxy-2-methylphenyl)propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(4-methoxy-2-methylphenyl)propanoic acid
-
- 인치: 1S/C11H14O3/c1-7-6-9(14-3)4-5-10(7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)
- InChIKey: YNVCJLGYBLXOSK-UHFFFAOYSA-N
- 미소: C(O)(=O)C(C1=CC=C(OC)C=C1C)C
2-(4-methoxy-2-methylphenyl)propanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | M335768-5mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 5mg |
$ 50.00 | 2022-06-03 | ||
TRC | M335768-10mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 10mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-155791-0.25g |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95% | 0.25g |
$538.0 | 2023-06-08 | |
Enamine | EN300-155791-1000mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95.0% | 1000mg |
$1086.0 | 2023-09-25 | |
1PlusChem | 1P01AGBN-50mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95% | 50mg |
$363.00 | 2024-07-09 | |
Enamine | EN300-155791-500mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95.0% | 500mg |
$847.0 | 2023-09-25 | |
Aaron | AR01AGJZ-500mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95% | 500mg |
$1190.00 | 2025-02-09 | |
Enamine | EN300-155791-100mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95.0% | 100mg |
$376.0 | 2023-09-25 | |
Aaron | AR01AGJZ-100mg |
2-(4-methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95% | 100mg |
$542.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306034-1g |
2-(4-Methoxy-2-methylphenyl)propanoic acid |
1260764-33-7 | 95% | 1g |
¥23457.00 | 2024-08-09 |
2-(4-methoxy-2-methylphenyl)propanoic acid 관련 문헌
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1260764-33-7 (2-(4-methoxy-2-methylphenyl)propanoic acid) 관련 제품
- 203916-59-0(Benzoic acid,2,3,4-trifluoro-5-iodo-)
- 2248332-94-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-thiaspiro[2.5]octane-1-carboxylate)
- 1965310-35-3((4,4-Dimethylcyclohexyl)methanediol)
- 491831-83-5(4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid)
- 1806849-19-3(Methyl 3-(chloromethyl)-4-cyano-5-(difluoromethyl)pyridine-2-acetate)
- 2171180-00-8((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopentanoic acid)
- 1795481-72-9(3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 13118-11-1(N-Methyl-3-pyrrolidinyl Cyclopentylmandelate (mixture of diastereomers))
- 2229069-85-4(2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol)
- 146882-07-7(3-(2,4-dichlorophenyl)propan-1-ol)
추천 공급업체
atkchemica
(CAS:1260764-33-7)2-(4-methoxy-2-methylphenyl)propanoic acid

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의